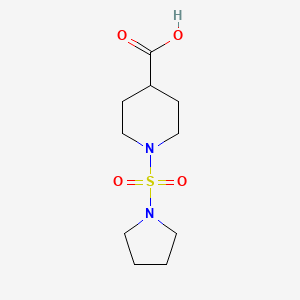

1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid

Description

1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid is a piperidine derivative functionalized with a pyrrolidine sulfonyl group at the 1-position and a carboxylic acid moiety at the 4-position. The pyrrolidinylsulfonyl group may enhance binding affinity to biological targets due to its polarity and hydrogen-bonding capacity .

Properties

IUPAC Name |

1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4S/c13-10(14)9-3-7-12(8-4-9)17(15,16)11-5-1-2-6-11/h9H,1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHODIZGTXCZTBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group is introduced by carboxylation of the piperidine ring using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes classical acid-base reactions, enabling salt formation and esterification. Key findings include:

Notes :

Sulfonamide Reactivity

The pyrrolidine sulfonamide group participates in nucleophilic substitutions and enzyme inhibition:

Nucleophilic Substitution

Enzyme Inhibition

-

AKR1C3 Inhibition : The sulfonamide group binds hydrophobic pockets of aldo-keto reductases (IC₅₀ < 100 nM) .

-

DPP-IV Inhibition : Analogous pyrrolidine sulfonamides show 66% enzyme inhibition (IC₅₀: 11.32 μM) .

Piperidine Ring Modifications

The piperidine core undergoes alkylation and ring-opening reactions:

| Reaction | Reagents | Outcome | Applications |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium salts | Cationic intermediates for SAR studies |

| Ring-opening | HCl, heat | Linear amines with sulfonamide retention | Precursors for polymer synthesis |

Structural Insights :

-

Alkylation at the piperidine nitrogen enhances binding to CXCR4 receptors (IC₅₀: 79 nM) .

-

Ring-opening derivatives exhibit antituberculosis activity (MIC: 31.25 μg/mL vs. A. baumannii) .

Coordination Chemistry

The carboxylic acid and sulfonamide groups act as ligands for metal complexes:

Key Data :

Synthetic Methodologies

Key routes for functionalizing the core structure include:

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Pd-catalyzed coupling | Pd(OAc)₂, S-Phos, 80°C | 85% | Stereoselective N-alkylation |

| Schmidt reaction | Tf₂O, CH₂Cl₂, −78°C → RT | 78% | Rapid pyrrolidine annulation |

Optimization Data :

This compound’s versatility in organic synthesis and drug discovery stems from its balanced hydrophilicity, stereochemical flexibility, and dual reactive sites. Ongoing research focuses on optimizing its derivatives for CNS permeability and metabolic stability.

Scientific Research Applications

1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

- Polarity : Sulfonyl-containing derivatives (e.g., pyrrolidinylsulfonyl, benzodioxinylsulfonyl) exhibit higher polarity due to the sulfonamide group, which may improve aqueous solubility compared to alkyl-substituted analogs like 1-isopropylpiperidine-4-carboxylic acid .

Physicochemical Properties

| Property | 1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid (Predicted) | 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | 1-(Benzodioxinylsulfonyl)piperidine-4-carboxylic acid |

|---|---|---|---|

| Molecular Weight | ~290 (estimated) | 229.25 | 327.35 |

| Log S (Solubility) | Moderate (similar to sulfonamides) | -1.2 (poor solubility) | -2.5 (low solubility) |

| Hydrogen Bond Acceptors | 7 (sulfonyl O, carboxylic acid) | 5 | 7 |

| Topological Polar Surface Area (TPSA) | ~100 Ų | 78 Ų | 102 Ų |

Notes:

Key Differences :

- Sulfonylation reactions typically require anhydrous conditions and bases (e.g., triethylamine), whereas ethoxycarbonylation is more straightforward but yields less polar products .

Biological Activity

1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid (CAS No. 1042640-02-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an analgesic and anti-inflammatory agent. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid is C10H18N2O4S, with a molecular weight of 262.33 g/mol. The compound features a piperidine ring substituted at the 4-position with a carboxylic acid group and a sulfonyl group linked to a pyrrolidine moiety. This unique structure contributes to its pharmacological properties.

1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid exhibits biological activity through interactions with various receptors involved in pain modulation and inflammatory pathways. Its dual-ring structure allows it to engage with multiple biological targets, enhancing its therapeutic potential.

Biological Activities

Analgesic and Anti-inflammatory Properties

Research indicates that this compound may act as an analgesic by modulating pain perception pathways. It has been shown to reduce inflammation, likely through inhibition of pro-inflammatory cytokines and mediators involved in the inflammatory response.

Interaction Studies

Studies have demonstrated that 1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid interacts with specific receptors and enzymes, which could elucidate its mechanism of action as an analgesic or anti-inflammatory agent. These interactions are typically assessed through binding affinity studies and cellular signaling pathway evaluations.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Pyridine-4-yl-piperidine-4-carboxylic acid | Contains a pyridine ring instead of pyrrolidine | Exhibits different receptor interactions |

| 1-(Pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid | Contains a carbonyl instead of sulfonyl group | May have distinct pharmacological effects |

| 1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid | Similar structure but modified at the 3-position | Potentially different therapeutic applications |

This table highlights the structural diversity among related compounds, emphasizing how variations can influence biological activity and therapeutic applications.

Study on Analgesic Effects

In a recent study, researchers evaluated the analgesic effects of 1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid in animal models. The compound was administered in varying doses, demonstrating significant pain relief comparable to standard analgesics. The study concluded that the compound's mechanism likely involves modulation of nociceptive pathways.

Research on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays showed that it effectively reduced levels of inflammatory markers in cultured cells exposed to lipopolysaccharide (LPS). This suggests that it may serve as a potential therapeutic agent for conditions characterized by chronic inflammation.

Q & A

Q. Methodological Consideration :

- For solubility studies, use polar solvents (e.g., DMSO or aqueous buffers) and validate via UV/Vis spectrophotometry.

- Adjust pH in biological assays to account for ionization effects on membrane permeability.

Basic: What analytical techniques are recommended to confirm structural integrity and purity?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) :

- HPLC :

Q. Quality Control :

Advanced: How can sulfonylation reaction conditions be optimized to minimize by-products during synthesis?

Answer:

Based on analogous sulfonylation protocols (e.g., ):

- Reagent Ratios : Use 1.2 equivalents of pyrrolidine-1-sulfonyl chloride to ensure complete reaction with the piperidine precursor.

- Temperature : Maintain 0–5°C during sulfonylation to suppress side reactions (e.g., N-oxide formation).

- Workup : Extract with ethyl acetate and wash with brine to remove unreacted reagents.

- Purification : Employ silica gel chromatography (eluent: dichloromethane/methanol 9:1) or recrystallization from ethanol/water .

Q. Validation :

- Monitor reaction progress via TLC (Rf ~0.3 in dichloromethane/methanol 9:1).

Advanced: How should researchers resolve discrepancies in logD values under varying pH conditions?

Answer:

The compound’s logD varies significantly with pH (: -1.92 at pH 5.5 vs. -3.47 at pH 7.4).

Methodology :

- Shake-Flask Method :

- Prepare octanol/buffer systems at target pH (5.5 and 7.4).

- Agitate mixtures for 24 hours, then quantify compound concentration in both phases via LC-MS.

- Calculate logD = log([octanol]/[buffer]).

- LC-MS Parameters :

Q. Interpretation :

- Lower logD at higher pH aligns with increased ionization of the carboxylic acid group, reducing lipophilicity.

Advanced: What computational tools can predict the compound’s binding affinity for target proteins?

Answer:

- Molecular Docking :

- Software: AutoDock Vina or Schrödinger Glide.

- Protein Preparation: Use PDB structures (e.g., enzymes with sulfonamide-binding pockets).

- Ligand Preparation: Optimize 3D structure with Open Babel, assign Gasteiger charges.

- MD Simulations :

Q. Validation :

- Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

Basic: What safety precautions are required when handling this compound?

Answer:

- Hazards : Irritant (skin/eyes), potential respiratory toxicity (analogous to sulfonamide derivatives in ).

- PPE : Lab coat, nitrile gloves, safety goggles, and N95 mask during weighing.

- Ventilation : Use fume hood for powder handling.

- Storage : 2–8°C in airtight containers; desiccate to prevent hydrolysis .

Advanced: How can stability studies be designed to assess degradation under physiological conditions?

Answer:

Q. Key Degradation Pathways :

- Sulfonamide bond hydrolysis (major pathway at extreme pH).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.